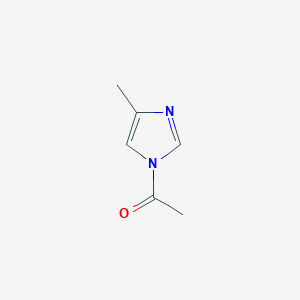

1-Acetyl-4-methylimidazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-methylimidazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-8(4-7-5)6(2)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNVXLSZFIYEDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449483 | |

| Record name | 1-acetyl-4-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61553-60-4 | |

| Record name | 1-acetyl-4-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Acetyl 4 Methylimidazole and Its Precursors

Contemporary Approaches in the Synthesis of 1-Acetyl-4-methylimidazole

The direct acetylation of 4-methylimidazole (B133652) is the most straightforward route to 1-acetyl-4-methylimidazole. Traditional methods often involve the use of acetylating agents like acetyl chloride. prepchem.com However, modern synthetic chemistry has driven the development of more sophisticated and efficient approaches.

Novel Catalytic Systems for 1-Acetyl-4-methylimidazole Synthesis

While the direct reaction of 4-methylimidazole with acetyl chloride can produce the desired product, the development of catalytic systems can enhance reaction rates, improve yields, and allow for milder reaction conditions. N-methylimidazole, a structural isomer of 4-methylimidazole, has been studied as a catalyst in acetylation reactions. nih.govacs.orgacs.org The mechanism of catalysis can vary depending on the acetylating agent used. With acetic anhydride (B1165640), N-methylimidazole acts as a general base catalyst. nih.gov In contrast, when acetyl chloride is used, the reaction proceeds through a nucleophilic route, forming an N-acylated catalyst intermediate. nih.gov Given the structural similarity, it is plausible that 4-methylimidazole itself, or other related imidazole (B134444) derivatives, could act as catalysts or be targeted by novel catalytic systems for its own acetylation.

Another innovative approach to the synthesis of 1-acyl imidazoles involves the reaction of an imidazole with a ketene (B1206846). google.com This method is advantageous as it can proceed at ambient temperatures and pressures, often in a non-reactive solvent like benzene (B151609) or dioxane to control the reaction temperature. google.com This approach avoids the formation of acidic byproducts, which can be a drawback in other acetylation methods. google.com

Table 1: Comparison of Synthetic Routes for 1-Acyl Imidazoles

| Method | Acetylating Agent | Catalyst/Conditions | Advantages | Disadvantages |

| Direct Acylation | Acetyl Chloride | Toluene, room temperature | Simple procedure | Formation of imidazolium (B1220033) chloride byproduct |

| Catalytic Acylation | Acetic Anhydride | N-methylimidazole | Milder conditions, general base catalysis | May require higher temperatures |

| Catalytic Acylation | Acetyl Chloride | N-methylimidazole | Nucleophilic catalysis, formation of reactive intermediate | Formation of byproduct salts |

| Ketene Reaction | Ketene | Ambient temperature and pressure in a non-reactive solvent | No formation of byproduct acids, mild conditions | Ketene can be hazardous to handle |

Green Chemistry Principles Applied to 1-Acetyl-4-methylimidazole Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.com In the context of 1-acetyl-4-methylimidazole synthesis, these principles can be applied in several ways. The use of solvent-free reaction conditions is a key aspect of green chemistry. frontiersin.org For instance, acetylation reactions can be performed using a stoichiometric amount of the acetylating reagent without a solvent, which significantly reduces waste. frontiersin.org

The choice of acetylating agent is also crucial. While acetic anhydride is commonly used, isopropenyl acetate (B1210297) is considered a greener alternative. frontiersin.org Furthermore, the development of reusable, heterogeneous catalysts can contribute to a more sustainable process. For example, solid acid catalysts have been investigated for acetylation reactions, offering high conversions and selectivities, along with the ease of separation and potential for recycling. humanjournals.com

Table 2: Application of Green Chemistry Principles to 1-Acetyl-4-methylimidazole Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Waste Prevention | Use of stoichiometric amounts of reagents in solvent-free conditions. | Minimizes waste generation and reduces the E-factor of the process. |

| Atom Economy | Employing reactions with high atom economy, such as addition reactions. | Maximizes the incorporation of starting materials into the final product. |

| Safer Solvents and Auxiliaries | Conducting reactions under solvent-free conditions or in greener solvents like ethyl acetate. | Reduces environmental impact and potential for hazardous exposure. |

| Use of Renewable Feedstocks | Investigating bio-based precursors for the synthesis of the imidazole ring. | Decreases reliance on petrochemical feedstocks. |

| Catalysis | Utilizing reusable heterogeneous catalysts in place of stoichiometric reagents. | Improves efficiency, reduces waste, and allows for easier product purification. |

Multicomponent Reaction Strategies for 1-Acetyl-4-methylimidazole Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.orgrsc.orgacs.org While there are no direct MCRs reported for the one-pot synthesis of 1-acetyl-4-methylimidazole, these strategies are highly effective for creating the 4-methylimidazole scaffold itself. The resulting imidazole can then be acetylated in a subsequent step.

Various catalytic systems have been developed to promote the synthesis of substituted imidazoles via MCRs. For example, Brønsted acids can catalyze the reaction of vinyl azides, aromatic aldehydes, and aromatic amines to produce 1,2,5-trisubstituted imidazoles. acs.org Another approach involves the use of fluoroboric acid-derived catalyst systems for the reaction of a 1,2-diketone, an aldehyde, and an ammonium (B1175870) salt to form 2,4,5-trisubstituted imidazoles. rsc.org These MCRs offer a high degree of structural diversity and reaction efficiency, making them valuable for accessing a wide range of imidazole precursors. acs.org

Flow Chemistry and Continuous Processing in 1-Acetyl-4-methylimidazole Production

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.govuc.pt The synthesis of 1-acetyl-4-methylimidazole is well-suited for a continuous flow process. A hypothetical setup could involve pumping a solution of 4-methylimidazole and an acetylating agent, such as acetic anhydride, through a heated reactor coil. The short residence time at elevated temperatures can accelerate the reaction, and the product can be collected continuously.

This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities compared to batch processing. Furthermore, integrating in-line purification steps, such as microfluidic extraction, can deliver the final product in high purity without the need for traditional workup procedures. nih.gov

Precursor Design and Derivatization for Enhanced Synthetic Efficiency

Rational Design of Imidazole Ring Precursors

The rational design of precursors for the imidazole ring focuses on using readily available, inexpensive, and safe starting materials that can be converted to the target molecule in high yield. The Debus-Radziszewski imidazole synthesis is a classic and effective method for preparing 4-methylimidazole. This reaction utilizes methylglyoxal (B44143), ammonia (B1221849), and formaldehyde (B43269) as precursors. wikipedia.orgmdpi.com These simple and readily available building blocks make this a highly practical synthetic route.

Interestingly, 4-methylimidazole is also known to form during the Maillard reaction, which occurs when sugars and amino acids are heated together. mdpi.comnih.gov In this context, methylglyoxal, a byproduct of the Maillard reaction, is a key precursor to 4-methylimidazole. mdpi.com Understanding these formation pathways can inform the rational design of synthetic strategies that mimic these efficient natural processes.

Strategies for N-Acetylation and C-Methylation Regioselectivity

The synthesis of 1-acetyl-4-methylimidazole requires precise control over the placement of the acetyl group on one of the nitrogen atoms (N-acetylation) and the methyl group on a carbon atom (C-methylation). Achieving high regioselectivity is crucial to avoid the formation of unwanted isomers and simplify purification processes.

N-Acetylation: The N-acetylation of an imidazole ring, such as 4-methylimidazole, is a common transformation. The imidazole ring system possesses two nitrogen atoms, but in the case of 4-methylimidazole, they are equivalent due to tautomerism. Acetylation can be readily achieved using acetylating agents like acetyl chloride or acetic anhydride. The reaction of imidazoles with ketenes in a non-reactive solvent also provides a direct route to 1-acyl imidazoles. google.com N-methylimidazole (NMI) has been shown to be an effective catalyst for acetylation reactions, proceeding through a nucleophilic route where an N-acylated catalyst intermediate is formed. nih.gov This intermediate then acts as a potent acylating agent. google.com While direct acetylation of 4-methylimidazole is straightforward, regioselectivity becomes a critical consideration when multiple, non-equivalent positions are available for substitution on the imidazole core.

Recent reviews highlight numerous strategies for the regiocontrolled synthesis of substituted imidazoles. rsc.orgresearchgate.net Methodologies have been developed that allow for the specific synthesis of 1,4-disubstituted imidazoles with complete regioselectivity. nih.govrsc.org One such protocol involves the double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene, which then undergoes transamination and cyclization with an amine nucleophile. nih.govrsc.org The choice of starting materials in these multi-component reactions dictates the final substitution pattern, allowing for the directed synthesis of the 4-methylimidazole core, which can then be N-acetylated.

For direct functionalization of the imidazole C-H bonds, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. Strategies have been developed for the sequential and regioselective arylation of all three C-H bonds of the imidazole ring. nih.gov While this is typically used for arylation, similar catalytic approaches could potentially be adapted for methylation. Control is often achieved through the use of directing or protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can guide the catalyst to a specific C-H bond. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity in 1-Acetyl-4-methylimidazole Synthesis

Optimizing reaction conditions is paramount for maximizing product yield and selectivity while minimizing reaction times and environmental impact. Key parameters include the choice of catalyst, solvent, temperature, and energy source.

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates and often improving yields compared to conventional heating methods. mu-varna.bg The application of microwave irradiation can drastically reduce reaction times, sometimes from hours to minutes. researchgate.netglobalresearchonline.netnih.gov

In the synthesis of substituted imidazoles, microwave assistance has been shown to be highly effective. For instance, in a multi-component synthesis of polysubstituted imidazoles, optimization of microwave power was critical. A study found that 400 W was the optimal power setting, leading to excellent product yields in short reaction times (4-9 minutes). nih.gov The choice of solvent in microwave reactions is also crucial, with polar protic solvents like water and ethanol (B145695) often providing superior results for imidazole synthesis. nih.gov Factorial design experiments have been employed to systematically optimize microwave-assisted imidazole synthesis, varying factors like microwave power and irradiation time to maximize the percentage yield. researchgate.net

| Parameter | Condition | Outcome | Reference |

| Energy Source | Microwave Irradiation (400 W) | High yield, reduced reaction time (4-9 min) | nih.gov |

| Solvent | Water / Ethanol (Polar Protic) | Higher yields compared to nonpolar or polar aprotic solvents | nih.gov |

| Catalyst Amount | 15 mmol (Cr₂O₃ nanoparticles) | Optimal for high yield; lower amounts required longer times | nih.gov |

| Optimization | 2² Factorial Design | Systematic determination of optimal power and time for max. yield | researchgate.net |

This table presents optimized conditions for the microwave-assisted synthesis of general polysubstituted imidazoles, which are principles applicable to the synthesis of 1-acetyl-4-methylimidazole.

Solvent-free reactions and the use of heterogeneous catalysts are cornerstones of green chemistry, aiming to reduce waste and facilitate catalyst recovery and reuse.

Solvent-Free Synthesis: The acetylation of various functional groups, including amines and alcohols, has been successfully performed under solvent-free conditions. researchgate.netfrontiersin.org These reactions often utilize stoichiometric amounts of the acetylating agent (e.g., acetic anhydride) and a catalyst, eliminating the need for organic solvents and simplifying product isolation. frontiersin.org N-methylimidazole has been used as a catalyst for acetylation under solvent-free conditions. ncsu.eduresearchgate.net Microwave irradiation can be combined with solvent-free conditions to further enhance reaction efficiency for acetylation and other reactions. researchgate.net For example, a method for the N-acetylation of amines uses imidazole hydrochloride as a catalyst under solvent-free microwave irradiation, providing an eco-friendly and economical process. researchgate.net

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages, including easy separation from the reaction mixture and potential for recycling. For acetylation reactions, solid acid catalysts like sulfuric acid immobilized on silica (B1680970) gel (H₂SO₄/SiO₂) have been developed and used effectively under solvent-free conditions. researchgate.net Studies have shown that such catalysts can be reused for multiple reaction cycles without a significant loss of activity. researchgate.net In the synthesis of imidazole derivatives, nanoparticles like Cr₂O₃ have been used as efficient and reusable heterogeneous catalysts, particularly in combination with microwave irradiation. nih.gov

| Approach | Catalyst | Conditions | Advantages | Reference |

| Solvent-Free Acetylation | Imidazole hydrochloride | Microwave irradiation | Eco-friendly, economical, no organic solvent | researchgate.net |

| Solvent-Free Acetylation | VOSO₄ | Stoichiometric Ac₂O, Room Temp. | Reduced waste (low E-factor), no solvent | frontiersin.org |

| Heterogeneous Catalysis | H₂SO₄/SiO₂ | Solvent-free | Catalyst is reusable, clean reaction, easy work-up | researchgate.net |

| Heterogeneous Catalysis | Cr₂O₃ Nanoparticles | Microwave, H₂O | Reusable catalyst, operational simplicity, excellent yield | nih.gov |

This table summarizes various solvent-free and heterogeneous catalysis approaches applicable to acetylation and imidazole synthesis.

Stereochemical Control in the Synthesis of Chiral Analogs of 1-Acetyl-4-methylimidazole (if applicable)

While 1-acetyl-4-methylimidazole itself is not chiral, the synthesis of its chiral analogs—where, for example, a stereocenter is introduced on a substituent—requires precise control over the three-dimensional arrangement of atoms, a field known as stereocontrolled or asymmetric synthesis. youtube.com

The development of chiral catalysts is a primary strategy for achieving stereochemical control. Chiral bicyclic imidazole catalysts have been designed and successfully applied in various enantioselective reactions, including acylations. acs.org These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer (a non-superimposable mirror image) over the other.

A general approach to synthesizing chiral imidazoles involves a cation-directed catalytic enantioselective desymmetrization. nih.gov This method starts with an achiral imidazole precursor containing enantiotopic nitrogen atoms. A chiral catalyst then directs the subsequent reaction (e.g., alkylation or benzylation) to one of these nitrogens, thereby setting the stereochemistry and creating an axially chiral imidazole. nih.gov While this has been demonstrated for creating axial chirality in biaryl systems, the principle of using a chiral catalyst to differentiate between two reactive sites can be applied to the synthesis of molecules with chiral centers.

Another powerful method is the asymmetric multicomponent reaction (AMCR). By using a chiral catalyst, such as a chiral phosphoric acid, multiple simple starting materials can be combined in a single step to build complex chiral molecules, like axially chiral imidazo[1,2-a]pyridines, with high enantioselectivity. nih.gov Such strategies could be adapted to construct chiral imidazole-containing scaffolds that could serve as precursors to chiral analogs of 1-acetyl-4-methylimidazole.

These asymmetric methods are crucial for producing enantiomerically pure compounds, which is particularly important in medicinal chemistry, where different enantiomers of a molecule can have vastly different biological activities.

Elucidation of Reaction Mechanisms Involving 1 Acetyl 4 Methylimidazole

Mechanistic Pathways of Formation Reactions of 1-Acetyl-4-methylimidazole

The formation of 1-acetyl-4-methylimidazole is a two-part process: the synthesis of the 4-methylimidazole (B133652) ring, followed by the acylation of the ring nitrogen.

The synthesis of the substituted imidazole (B134444) core, such as 4-methylimidazole, can be achieved through various methods, with reaction intermediates playing a crucial role. One prominent pathway is the Debus-Radziszewski imidazole synthesis and related Maillard reactions, which are particularly relevant in food chemistry.

In these reactions, dicarbonyl compounds are key precursors. Specifically, methylglyoxal (B44143) is considered an important precursor for 4(5)-methylimidazole. acs.org The proposed mechanism involves the reaction of methylglyoxal with ammonia (B1221849). This reaction is thought to form an α-aminocarbonyl intermediate, 2-aminopropanal. acs.orgresearchgate.net This intermediate can then react with a source of a C1 fragment, such as formaldehyde (B43269) (which can also be formed from sugar degradation), to complete the ring closure and form 4-methylimidazole. researchgate.net The Maillard reaction, a nonenzymatic browning reaction between sugars and amino acids, provides the necessary carbonyl and nitrogen-containing compounds for this synthesis to occur during the thermal processing of food. mdpi.com

Another versatile method is the van Leusen imidazole synthesis, which constructs the imidazole ring from aldimines and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This [3+2] cycloaddition reaction proceeds through key intermediates. First, an aldimine is formed from an aldehyde and an amine. organic-chemistry.orgyoutube.com This aldimine then reacts with the deprotonated TosMIC carbanion. nih.gov The subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid lead to the formation of the imidazole ring. nih.govorganic-chemistry.org By selecting the appropriate aldehyde, this method can be adapted to produce 4-substituted imidazoles.

Table 1: Key Intermediates in Imidazole Ring Formation

| Synthesis Method | Precursors | Key Intermediates | Product |

|---|---|---|---|

| Maillard Reaction | Methylglyoxal, Ammonia, Formaldehyde | 2-Aminopropanal | 4-Methylimidazole |

Once 4-methylimidazole is formed, acylation at the N-1 position yields 1-acetyl-4-methylimidazole. The imidazole ring is generally resistant to acylation under certain conditions, such as the Schotten-Baumann reaction, which can lead to ring fission. google.com However, direct acylation can be achieved using acylating agents like acetyl chloride or acetic anhydride (B1165640). youtube.comnih.gov

The mechanism of acylation typically follows a nucleophilic pathway. The pyridine-like N-3 nitrogen of the imidazole ring initially acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). youtube.comnih.gov This forms a highly reactive N-3 acyl imidazolium (B1220033) cation intermediate. youtube.com Subsequently, a base abstracts the proton from the pyrrole-like N-1 nitrogen, leading to a rearrangement that yields the thermodynamically more stable 1-acetyl-4-methylimidazole product. youtube.comgoogle.com This process avoids ring cleavage by using appropriate, often non-alkaline, conditions. google.com

Reaction Mechanisms where 1-Acetyl-4-methylimidazole Acts as a Reagent

1-Acetyl-4-methylimidazole is a valuable acylating agent due to the electronic properties of the acetylated imidazole ring.

In the 1-acetyl-4-methylimidazole molecule, the nucleophilicity of the N-1 nitrogen is significantly diminished. The lone pair of electrons on this nitrogen is delocalized into the adjacent acetyl carbonyl group through resonance. This delocalization reduces its availability for nucleophilic attack.

However, the N-3 nitrogen retains its lone pair of electrons and can still function as a nucleophilic or basic site. nih.gov While its nucleophilicity is reduced compared to the parent 4-methylimidazole due to the electron-withdrawing nature of the N-1 acetyl group, it can still participate in reactions such as protonation or coordination to metal centers. The primary reactive role of the molecule, however, shifts from the nitrogen to the acetyl group.

The key reactivity of 1-acetyl-4-methylimidazole is centered on the electrophilicity of its acetyl group. The imidazole ring, being a good leaving group, activates the acetyl moiety for nucleophilic attack. kyoto-u.ac.jp This makes N-acyl imidazoles effective acylating agents, capable of transferring an acetyl group to nucleophiles like alcohols and amines under mild conditions. google.comkyoto-u.ac.jp

The reaction mechanism involves the nucleophilic attack on the carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the 4-methylimidazole anion (which is readily protonated to 4-methylimidazole), completing the acetyl transfer to the nucleophile. The stability of the resulting 4-methylimidazole as a leaving group drives the reaction forward. This reactivity is harnessed in various chemical biology and organic synthesis applications for the selective modification of molecules. kyoto-u.ac.jp

Catalytic Role and Mechanistic Insights

While 1-acetyl-4-methylimidazole is itself a reagent, it is also the key reactive intermediate in catalytic cycles involving N-alkylimidazoles. For instance, N-methylimidazole is a well-known catalyst for acetylation reactions. nih.govacs.org

The catalytic mechanism proceeds via a nucleophilic route where the N-methylimidazole attacks the acylating agent (e.g., acetyl chloride) to form the N-acetyl-N'-methylimidazolium cation in situ. nih.gov This acylimidazolium intermediate is highly electrophilic and much more reactive than the initial acylating agent. kyoto-u.ac.jp It then readily transfers the acetyl group to a nucleophile (such as an alcohol). In this process, the N-methylimidazole catalyst is regenerated, allowing it to participate in further reaction cycles.

Therefore, 1-acetyl-4-methylimidazole can be viewed as the activated intermediate that enables the catalytic turnover in acetylation reactions catalyzed by 4-methylimidazole. The efficiency of this catalysis stems from the formation of this highly reactive, yet moderately stable, intermediate which effectively acts as an acetyl group carrier. nih.gov

Table 2: Reactivity Profile of 1-Acetyl-4-methylimidazole

| Molecular Moiety | Reactive Character | Mechanistic Role |

|---|---|---|

| Imidazole N-1 | Non-nucleophilic | Part of the leaving group |

| Imidazole N-3 | Weakly Nucleophilic/Basic | Can interact with protons/electrophiles |

1-Acetyl-4-methylimidazole as a Ligand in Transition Metal Catalysis

The function of 1-acetyl-4-methylimidazole as a stable, coordinating ligand in transition metal catalysis is not extensively documented in scientific literature. This is largely attributed to the intrinsic reactivity of the N-acylimidazole moiety. The bond between the imidazole nitrogen and the acetyl group is highly labile, making the compound a potent acetylating agent.

In a catalytic context, the primary role of N-acylimidazoles is to act as acyl-group donors. Any interaction with a transition metal center would likely be transient and part of a broader reaction mechanism, rather than the formation of a stable metal-ligand complex. For instance, a metal center could potentially coordinate to the imidazole ring or the acetyl carbonyl to modulate its reactivity, but the compound's primary fate would be the transfer of the acetyl group, leading to the regeneration of the parent imidazole. The development of transition metal-catalyzed nitrogen-atom transfer reactions, often involving azides, represents a distinct area of catalysis and does not typically involve N-acylimidazoles as ligands nih.gov. Similarly, studies on copper-catalyzed N-arylation of imidazoles focus on the parent imidazole coordinating to the metal catalyst, not the acylated form researchgate.net.

Organocatalytic Applications and Proposed Mechanistic Cycles

The principal mechanistic relevance of 1-acetyl-4-methylimidazole is as a highly reactive intermediate in acyl transfer reactions catalyzed by its parent compound, 4-methylimidazole. This process is a classic example of nucleophilic organocatalysis. The catalyst, 4-methylimidazole, activates an acyl source (like acetic anhydride or acetyl chloride) by forming the 1-acetyl-4-methylimidazolium cation, which is a significantly more potent acylating agent.

The generally accepted mechanistic cycle for this transformation involves the following key steps:

Activation of the Acyl Source: The lone pair of electrons on the sp² nitrogen of the 4-methylimidazole ring performs a nucleophilic attack on the carbonyl carbon of the acyl source (e.g., acetic anhydride). This step forms the tetrahedral intermediate which then collapses to generate the highly activated 1-acetyl-4-methylimidazolium cation and a carboxylate anion.

Acyl Transfer to Nucleophile: A nucleophile, typically an alcohol or an amine, attacks the activated carbonyl carbon of the 1-acetyl-4-methylimidazolium intermediate. The imidazole ring is an excellent leaving group, facilitating this transfer.

Catalyst Regeneration: The transfer of the acetyl group to the nucleophile results in the formation of the final acylated product and regenerates the 4-methylimidazole catalyst, allowing it to re-enter the catalytic cycle.

This pathway, particularly the role of the N-acylimidazole as the true acylating agent, has been supported by kinetic studies and direct observation. For example, in the imidazole-catalyzed acylation of cellulose, it was demonstrated that N-acylimidazole is the key intermediate that reacts with the hydroxyl groups of the biopolymer core.ac.uk. Studies using N-methylimidazole, a close analog, have shown that this nucleophilic catalysis pathway is dominant when using highly reactive acyl sources like acetyl chloride nih.gov.

| Step | Description | Key Species Involved | Significance |

|---|---|---|---|

| 1 | Catalyst Activation | 4-Methylimidazole, Acetic Anhydride | Formation of the highly reactive 1-acetyl-4-methylimidazolium intermediate. |

| 2 | Acyl Transfer | 1-Acetyl-4-methylimidazolium, Alcohol (Nucleophile) | Transfer of the acetyl group to the target substrate. |

| 3 | Catalyst Regeneration | Protonated Alcohol, Imidazole Leaving Group | Release of the final product and regeneration of the 4-methylimidazole catalyst. |

Mechanisms of Activation and Deactivation in Catalytic Systems

The efficacy of catalytic systems that proceed via a 1-acetyl-4-methylimidazole intermediate is governed by the rates of its formation (activation) and its consumption by desired and undesired pathways (deactivation).

Mechanisms of Activation

The activation step in this catalytic cycle is the formation of the 1-acetyl-4-methylimidazolium cation from the 4-methylimidazole catalyst and an acyl donor. This intermediate is "activated" relative to the initial acyl donor (e.g., acetic anhydride) for several reasons:

Excellent Leaving Group: The N-protonated or N-alkylated imidazole ring is an excellent leaving group, far superior to an acetate (B1210297) anion. This significantly lowers the energy barrier for the subsequent nucleophilic attack by an alcohol or amine.

Increased Electrophilicity: The positive charge on the imidazolium ring withdraws electron density from the acetyl carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

This formation of a covalent acyl-catalyst intermediate is a hallmark of nucleophilic catalysis, often described as a "ping-pong" mechanism where the catalyst is chemically modified and subsequently regenerated nih.govacs.org.

Mechanisms of Deactivation

Deactivation pathways in this system can compromise the efficiency of the catalysis by consuming the activated intermediate or inhibiting the catalyst itself.

Hydrolysis: The 1-acetyl-4-methylimidazole intermediate is highly susceptible to hydrolysis. If water is present in the reaction medium, it can act as a competing nucleophile, attacking the intermediate to produce acetic acid and regenerate the 4-methylimidazole catalyst. While the catalyst is regenerated, the activated intermediate is consumed in a non-productive pathway. The resulting acetic acid can also protonate the basic 4-methylimidazole catalyst, rendering it non-nucleophilic and thus inactive. Studies on the hydrolysis of N-acylimidazoles confirm their sensitivity to water nih.gov. The reaction mechanism itself can shift from a purely nucleophilic route to a general base catalysis pathway depending on the substrate and solvent conditions, which can be influenced by factors like water concentration nih.gov.

Catalyst Poisoning: The 4-methylimidazole catalyst is a Brønsted base. The presence of strong acids in the reaction system can lead to its protonation, forming a 4-methylimidazolium salt. This protonated form is not nucleophilic and cannot initiate the catalytic cycle by attacking the acyl source, effectively poisoning the catalyst.

| Process | Mechanism | Consequence |

|---|---|---|

| Activation | Nucleophilic attack of 4-methylimidazole on an acyl source to form the 1-acetyl-4-methylimidazolium cation. | Generation of a highly potent acylating agent, accelerating the overall reaction. |

| Deactivation | Hydrolysis of the 1-acetyl-4-methylimidazolium intermediate by trace water. | Non-productive consumption of the activated intermediate and potential generation of acidic byproducts. |

| Protonation of the 4-methylimidazole catalyst by acidic species. | Inhibition of the catalyst, preventing the formation of the activated intermediate. |

Theoretical Prediction and Validation of Reaction Mechanisms for 1-Acetyl-4-methylimidazole

The mechanisms involving the 1-acetyl-4-methylimidazole intermediate have been investigated through both theoretical predictions and experimental validation.

Theoretical Prediction

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the reaction pathways of imidazole-catalyzed acyl transfer. These methods are used to:

Calculate the geometries and relative stabilities of reactants, intermediates, transition states, and products.

Determine the energy barriers for key steps, such as the formation of the N-acylimidazolium intermediate and its subsequent reaction with a nucleophile.

Analyze the electronic structure to understand why the N-acylimidazolium species is so reactive.

Computational studies on related N-acyl compounds have been used to characterize their structure and reactivity, often showing a strong correlation between theoretical calculations and experimental observations researchgate.netnih.gov. For instance, DFT calculations can model the conformational properties of N-acyl azoles and assess their stability, providing insight into their value as acyl transfer reagents researchgate.net. Similarly, computational methods are applied to understand the interactions of imidazole-containing molecules in complex biological systems, demonstrating the robustness of these theoretical approaches nih.gov.

Experimental Validation

The predictions from theoretical models are validated by a range of experimental techniques, primarily kinetic studies.

Kinetic Analysis: The rate laws derived from experimental data provide strong evidence for the proposed mechanism. For instance, observing a rate dependence on the concentrations of both the catalyst (4-methylimidazole) and the acyl source is consistent with the formation of an intermediate. The kinetics of acetylation of alcohols catalyzed by N-methylimidazole have been studied in detail, allowing for the differentiation between nucleophilic and general base catalysis pathways under various conditions nih.gov.

Spectroscopic Observation: In some cases, the reactive N-acylimidazolium intermediate can be detected spectroscopically (e.g., by NMR or IR) under specific reaction conditions, providing direct evidence for its existence.

Intermediate Reactivity Studies: A powerful validation method involves independently synthesizing the proposed intermediate (1-acetyl-4-methylimidazole) and studying its reactivity. As demonstrated in the acylation of cellulose, the reaction of the substrate with authentic, pre-formed N-acetylimidazole yielded the same product at a comparable rate to the in situ catalytic reaction. This provides compelling evidence that the N-acylimidazole is indeed the active acylating species in the catalytic cycle core.ac.uk.

Advanced Spectroscopic and Computational Analysis Methodologies for 1 Acetyl 4 Methylimidazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Methodologies

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Acetyl-4-methylimidazole, both solution-state and solid-state NMR techniques are invaluable.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously establishing the molecular connectivity. nih.gov Techniques such as COSY, HSQC, and HMBC are employed to piece together the molecular framework.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 1-Acetyl-4-methylimidazole, COSY would show correlations between the protons on the imidazole (B134444) ring, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is crucial for assigning each carbon signal to its attached proton(s). For instance, it would link the methyl protons to the methyl carbon and the ring protons to their respective ring carbons. nih.gov

Table 1: Expected 2D-NMR Correlations for 1-Acetyl-4-methylimidazole

| Proton (¹H) Signal | Expected COSY (¹H) Correlations | Expected HSQC (¹³C) Correlation | Expected Key HMBC (¹³C) Correlations |

|---|---|---|---|

| H2 (ring) | H5 | C2 | C4, C5, C=O |

| H5 (ring) | H2 | C5 | C2, C4, C4-CH₃ |

| 4-CH₃ (methyl) | None | C4-CH₃ | C4, C5 |

| Acetyl-CH₃ (methyl) | None | Acetyl-CH₃ | C=O |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of pharmaceutical and material compounds. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing different polymorphs at a molecular level. nih.govresearchgate.net

Different crystal packing arrangements in polymorphs lead to distinct local electronic environments for the nuclei. Consequently, polymorphs of 1-Acetyl-4-methylimidazole would yield different ¹³C chemical shifts in a Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR spectrum. nih.gov Each polymorph would present a unique spectral fingerprint, allowing for their unambiguous identification and quantification in a mixture. Furthermore, advanced ssNMR experiments can probe intermolecular proximities, providing insights into the specific packing motifs and intermolecular interactions, such as hydrogen bonding or π-π stacking, that define each crystalline form. nih.govresearchgate.net While specific polymorphic forms of 1-Acetyl-4-methylimidazole are not detailed in the literature, ssNMR remains the definitive technique for such investigations should they exist.

Mass Spectrometry Techniques for Identification and Reaction Monitoring Methodologies

Mass spectrometry is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule. The molecular formula of 1-Acetyl-4-methylimidazole is C₆H₈N₂O. By calculating its theoretical exact mass and comparing it to the experimentally measured mass from an HRMS instrument, the molecular formula can be confirmed with high confidence, distinguishing it from other potential isobaric compounds (compounds with the same nominal mass but different formulas).

Table 2: HRMS Data for Molecular Formula Confirmation of 1-Acetyl-4-methylimidazole

| Molecular Formula | Nominal Mass (Da) | Calculated Exact Mass (Da) |

|---|---|---|

| C₆H₈N₂O | 124 | 124.06366 |

| C₅H₄N₂O₂ | 124 | 124.02728 |

| C₇H₁₂O₂ | 124 | 124.08373 |

| C₅H₈N₄ | 124 | 124.07490 |

Tandem mass spectrometry (MS/MS or MSⁿ) is used to study the fragmentation of ions, providing valuable structural information. ucdavis.edu In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of 1-Acetyl-4-methylimidazole) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure.

For protonated 1-Acetyl-4-methylimidazole ([C₆H₈N₂O+H]⁺, m/z 125), the most anticipated fragmentation pathway involves the loss of the acetyl group. This typically occurs via a neutral loss of ketene (B1206846) (H₂C=C=O, 42.01 Da). This process would result in the formation of a prominent product ion corresponding to protonated 4-methylimidazole (B133652) at m/z 83. Analysis of related N-acetylated compounds supports this as a primary and structurally informative fragmentation channel. nih.govwvu.edu

Table 3: Predicted MS/MS Fragmentation for Protonated 1-Acetyl-4-methylimidazole

| Precursor Ion (m/z) | Proposed Neutral Loss | Mass of Neutral Loss (Da) | Predicted Product Ion (m/z) | Identity of Product Ion |

|---|---|---|---|---|

| 125.0715 | Ketene (C₂H₂O) | 42.0106 | 83.0609 | [4-methylimidazole+H]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis Methodologies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov The frequencies of these vibrations are dependent on the bond strengths and masses of the atoms involved, making these techniques excellent for identifying functional groups. IR and Raman spectroscopy are complementary, as some vibrations may be strong in one and weak or silent in the other. mdpi.com

For 1-Acetyl-4-methylimidazole, the spectra would be dominated by several key features:

Carbonyl (C=O) Stretch: A strong, characteristic absorption in the IR spectrum is expected in the region of 1700-1720 cm⁻¹, indicative of the amide-like carbonyl of the acetyl group.

C-H Vibrations: Aromatic C-H stretching vibrations from the imidazole ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups will appear just below 3000 cm⁻¹.

Imidazole Ring Vibrations: The characteristic stretching and breathing modes of the imidazole ring will appear in the fingerprint region (approx. 1300-1600 cm⁻¹). These bands are often strong in Raman spectra. arizona.eduresearchgate.net

C-N Stretching: Vibrations corresponding to the C-N bonds within the ring and to the acetyl group will also be present in the fingerprint region.

By comparing the experimental spectra with data from related compounds like 1-methylimidazole (B24206) and 4-methylimidazole, a detailed assignment of the vibrational modes can be achieved. arizona.eduresearchgate.net

Table 4: Predicted Key Vibrational Modes for 1-Acetyl-4-methylimidazole

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Ring C-H Stretch | 3100 - 3150 | Medium | Medium |

| Methyl C-H Stretch | 2900 - 3000 | Medium | Strong |

| Acetyl C=O Stretch | 1700 - 1720 | Strong | Medium |

| Ring C=C and C=N Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Methyl Bending | 1370 - 1470 | Medium | Medium |

X-ray Diffraction Methodologies for Crystalline Structure Determination

X-ray diffraction (XRD) is a cornerstone analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. nih.gov This methodology relies on the principle that when a beam of X-rays interacts with a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a diffraction pattern. The analysis of the positions and intensities of the spots in this pattern allows for the calculation of the electron density map of the crystal, and consequently, the precise location of each atom in the molecule and the unit cell. nih.gov

For a compound like 1-acetyl-4-methylimidazole, a single-crystal XRD study would provide definitive information on its molecular geometry, including bond lengths, bond angles, and torsional angles. It would also reveal details about the packing of molecules in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds or π–π stacking, which govern the physical properties of the solid. researchgate.net

Table 1: Illustrative Crystal Data and Structure Refinement Details for 2-Methylimidazole (B133640) (as an example of the methodology)

This data is for 2-methylimidazole and serves to exemplify the parameters obtained through X-ray diffraction analysis.

| Parameter | Value |

| Empirical formula | C₄H₆N₂ |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 5.9957(12) |

| b (Å) | 8.1574(16) |

| c (Å) | 9.7010(19) |

| Volume (ų) | 474.47(16) |

| Z (molecules per unit cell) | 4 |

| Data source | researchgate.netresearchgate.net |

Advanced Chromatographic Separation Methodologies for Purity and Isomer Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds in a mixture. For 1-acetyl-4-methylimidazole, advanced methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are critical for assessing purity and analyzing related isomers or byproducts. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds. uah.edu In this method, the sample is vaporized and separated based on its components' differential partitioning between a stationary phase (in a capillary column) and a mobile gas phase. gdut.edu.cn The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative (structural identification) and quantitative data. uah.edu

The analysis of imidazole derivatives, including 4-methylimidazole, by GC-MS is well-established, often for detecting these compounds in food matrices like caramel (B1170704) color. mdpi.comresearchgate.net In some cases, a derivatization step is required to increase the volatility and thermal stability of the analytes. mdpi.comgdut.edu.cn For example, 4-methylimidazole can be acetylated to form 1-acetyl-4-methylimidazole, which is then analyzed by gas-liquid chromatography. acs.org This derivatization not only facilitates analysis but is directly relevant to the target compound.

A typical GC-MS method for imidazole-like compounds involves injection into a GC system equipped with a capillary column (e.g., coated with Carbowax 20M or DB-5MS) followed by detection with a mass spectrometer. researchgate.netrsc.org The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for its positive identification. gdut.edu.cn

Table 2: Example of Qualitative and Quantitative Ions for Imidazole Derivatives in GC-MS

This table illustrates the type of mass spectrometry data used for identification and quantification of related imidazole compounds.

| Compound | Retention Time (min) | Qualitative Ions (m/z) | Quantitative Ion (m/z) |

| Imidazole (derivatized) | 7.34 | 168, 95, 68, 57, 41 | 168 |

| 4-Methylimidazole (derivatized) | - | 182, 109, 82, 68, 57, 41 | 182 |

| Data source | gdut.edu.cn |

This methodology is crucial for purity assessment of 1-acetyl-4-methylimidazole, as it can separate and identify volatile impurities, starting materials (e.g., 4-methylimidazole), or side-products from its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separations

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purification of compounds in liquid mixtures. mdpi.com It is particularly suited for compounds that are non-volatile or thermally unstable, making it complementary to GC-MS. nih.gov Purity assessment of 1-acetyl-4-methylimidazole can be effectively performed using reversed-phase HPLC (RP-HPLC), where the compound is separated on a nonpolar stationary phase with a polar mobile phase. sielc.com

Numerous HPLC methods have been developed for the analysis of 4-methylimidazole, a key related compound, in various samples. shimadzu.commdpi.com These methods can be adapted for 1-acetyl-4-methylimidazole. A typical setup involves a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.commdpi.com Detection is commonly achieved using a UV detector. nih.gov The retention time of the main peak is used for identification, while the peak area provides quantitative information about its concentration and purity. shimadzu.com

Table 3: Typical HPLC Conditions for the Analysis of 4-Methylimidazole

These conditions for the precursor can be optimized for the purity analysis of 1-acetyl-4-methylimidazole.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with buffer (e.g., phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~215-233 nm |

| Column Temperature | 28-30 °C |

| Data source | sielc.commdpi.com |

While 1-acetyl-4-methylimidazole is an achiral molecule, the outline subsection includes enantiomeric separations. This type of analysis is critical for chiral imidazole derivatives, which are important precursors in pharmaceutical synthesis. tandfonline.comtandfonline.com Enantiomeric separation by HPLC is typically achieved using a chiral stationary phase (CSP), such as those based on cyclodextrins or polysaccharide derivatives (e.g., cellulose). tandfonline.comnih.gov These phases allow for the differential interaction with the two enantiomers of a chiral compound, resulting in different retention times and thus their separation. tandfonline.com For chiral 4,5-disubstituted imidazoles, separation factors (α) ranging from 1.08 to 1.29 have been achieved using a 3,5-dimethylphenyl-derivatised β-cyclodextrin CSP. tandfonline.com This highlights the capability of HPLC to resolve complex stereoisomeric mixtures within the broader class of imidazole compounds.

Theoretical and Computational Chemistry Approaches for 1-Acetyl-4-methylimidazole

Theoretical and computational chemistry methods are powerful tools for investigating the properties of molecules at the atomic level, providing insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the distribution of electrons) of molecules. mdpi.com By calculating the electron density, DFT can predict a wide range of molecular properties, including geometries, vibrational frequencies, and energies of reaction. researchgate.net For 1-acetyl-4-methylimidazole, DFT calculations can elucidate how the electron-withdrawing acetyl group affects the electronic properties of the 4-methylimidazole ring.

DFT studies on related molecules, such as 1-methylimidazole, have shown that substituents significantly impact the molecule's proton affinity and basicity. researchgate.net Electron-withdrawing groups, like the acetyl group, are predicted to decrease the proton affinity, making the molecule less basic compared to its unsubstituted or alkyl-substituted counterparts. researchgate.net

Key parameters derived from DFT calculations that help predict reactivity include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. bohrium.com

Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites for potential reactions. mdpi.com

Global Reactivity Descriptors : Parameters such as chemical hardness, softness, and the electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity. nih.gov

Table 4: Illustrative Quantum Chemical Parameters Calculated via DFT

This table shows examples of parameters that can be calculated for 1-acetyl-4-methylimidazole to predict its electronic properties and reactivity.

| Parameter | Description |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO); indicates chemical stability |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2; resistance to change in electron configuration |

| Electrophilicity Index (ω) | Describes the ability of a species to accept electrons |

| Data source | mdpi.comnih.gov |

These computational approaches allow for a detailed understanding of the structure-property relationships of 1-acetyl-4-methylimidazole, guiding further experimental work. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational methodology used to study the dynamic behavior of molecules and their interactions over time. nih.govacs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational landscape and intermolecular interactions of chemical compounds such as 1-Acetyl-4-methylimidazole.

A typical MD simulation protocol for 1-Acetyl-4-methylimidazole would involve the following steps:

System Setup: A single molecule of 1-Acetyl-4-methylimidazole is placed in a simulation box, which is then filled with a suitable solvent, such as water, to mimic physiological or reaction conditions.

Force Field Selection: An appropriate force field is chosen to describe the potential energy of the system as a function of its atomic coordinates. Force fields are collections of parameters that define the bond lengths, bond angles, dihedral angles, and non-bonded interactions between atoms.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure to ensure a stable starting point for the production simulation.

Production Run: The simulation is run for a sufficient length of time to adequately sample the conformational space of the molecule.

Analysis of the resulting trajectory can provide a wealth of information. For instance, the distribution of the dihedral angle corresponding to the N-C(O) bond rotation can reveal the most populated conformational states. Furthermore, the simulation can elucidate the nature and dynamics of intermolecular interactions between 1-Acetyl-4-methylimidazole and surrounding solvent molecules, such as the formation and breaking of hydrogen bonds.

| Conformer | Dihedral Angle (C-N-C=O) | Relative Population (%) | Average Solvent Hydrogen Bonds |

|---|---|---|---|

| Planar | ~0° | 65 | 2.1 |

| Perpendicular | ~90° | 5 | 1.5 |

| Anti-planar | ~180° | 30 | 2.3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (focused on reactivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with a specific property, in this case, their chemical reactivity. rsc.orgnih.govwikipedia.org While often used to predict biological activity, QSAR methodologies can be effectively applied to model and predict the reactivity of molecules, such as the susceptibility of 1-Acetyl-4-methylimidazole to hydrolysis or other chemical transformations.

The development of a QSAR model for the reactivity of 1-Acetyl-4-methylimidazole and related compounds would involve several key steps:

Data Set Compilation: A dataset of structurally related imidazole derivatives with experimentally determined reactivity data (e.g., reaction rate constants) is required.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that relates the molecular descriptors to the observed reactivity. rsc.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques such as cross-validation and external validation with a separate test set of compounds.

For a QSAR study on the reactivity of acetylated imidazoles, relevant descriptors might include:

Electronic Descriptors: The partial charge on the carbonyl carbon, as this is the primary site of nucleophilic attack. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can also be indicative of susceptibility to nucleophilic attack.

Steric Descriptors: The size and shape of substituents on the imidazole ring can influence the accessibility of the carbonyl group to reactants.

Quantum Chemical Descriptors: Parameters derived from quantum chemical calculations can provide more detailed electronic information.

| Compound | Log(k_hydrolysis) | Partial Charge on C=O Carbon | LUMO Energy (eV) | Steric Parameter (Es) |

|---|---|---|---|---|

| 1-Acetylimidazole (B1218180) | -2.5 | +0.55 | -1.2 | 0.00 |

| 1-Acetyl-2-methylimidazole | -3.1 | +0.53 | -1.1 | -1.24 |

| 1-Acetyl-4-methylimidazole | -2.7 | +0.54 | -1.15 | -0.50 |

| 1-Acetyl-4-nitroimidazole | -1.8 | +0.58 | -1.5 | -0.30 |

This table contains hypothetical data to illustrate the principles of a QSAR study focused on reactivity. The values are not based on experimental results but serve to demonstrate the relationship between molecular descriptors and a reactivity parameter.

By establishing a statistically significant QSAR model, it becomes possible to predict the reactivity of new, unsynthesized 1-Acetyl-4-methylimidazole derivatives, thereby guiding the design of compounds with desired reactivity profiles for various applications.

Applications and Functionalization in Advanced Organic Synthesis

1-Acetyl-4-methylimidazole as a Versatile Building Block in Complex Molecule Synthesis

1-Acetyl-4-methylimidazole serves as a valuable intermediate and building block in the synthesis of more complex molecules. Its utility stems from the reactivity of both the imidazole (B134444) ring and the acetyl group, allowing for a variety of chemical transformations. The acetyl group, in particular, makes it a powerful acetylating agent, capable of transferring the acetyl moiety to other sensitive compounds, releasing the neutral 4-methylimidazole (B133652) as a byproduct instead of acids like HCl or acetic acid. google.com This property is advantageous in reactions involving acid-sensitive substrates. The synthesis of 1-acyl imidazoles, including 1-acetyl-4-methylimidazole, can be achieved with high versatility and yield by reacting the corresponding imidazole with ketene (B1206846), allowing for the creation of derivatives with preferred melting points, molecular weights, and solubilities for specific low-temperature reactions. google.com

The functionalization of the imidazole core of 1-acetyl-4-methylimidazole is a key strategy for elaborating its structure. While direct functionalization of 1-acetyl-4-methylimidazole is not extensively detailed in the provided results, general principles for imidazole functionalization can be applied. Transition-metal-catalyzed C-H activation is a powerful tool for introducing substituents onto the imidazole ring. nih.govyoutube.com For 1-substituted imidazoles, C-H functionalization can be directed to specific positions. For instance, reactions can achieve regioselective C-2–H functionalization under metal-free conditions by reacting 1-substituted imidazoles with acylacetylenes and aldehydes. sci-hub.se This process involves the formation of a 1,3-dipolar zwitterionic adduct, which increases the acidity of the C-2 proton, facilitating its removal and subsequent reaction with electrophiles. sci-hub.se

Another major strategy involves transition-metal-catalyzed cross-coupling reactions. sci-hub.se These methods typically require a pre-functionalized imidazole, such as a halogenated derivative, to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov For example, palladium-catalyzed cross-coupling reactions are commonly used to introduce aryl, alkenyl, and other groups at various positions on the imidazole ring. sci-hub.se

| Functionalization Strategy | Target Position | Key Features | Potential Application to 1-Acetyl-4-methylimidazole |

| Metal-Free C-H Functionalization | C-2 | Involves reaction with electron-deficient acetylenes and aldehydes. sci-hub.se | Introduction of a 1,3-dicarbonyl moiety at the C-2 position. |

| Transition-Metal-Catalyzed C-H Activation | C-2, C-5 | Often directed by a functional group on the N-1 substituent. | Could potentially be adapted for direct functionalization. |

| Cross-Coupling Reactions (e.g., Suzuki, Stille) | C-2, C-4, C-5 | Requires a pre-halogenated imidazole core. | Requires initial halogenation of the 1-acetyl-4-methylimidazole ring. |

The acetyl group of 1-acetyl-4-methylimidazole is a key functional handle that can be manipulated or derivatized. As a potent acetylating agent, the primary reaction of the acetyl group is its transfer to a nucleophile. google.comstudy.com This process, known as acetylation, involves the introduction of an acetyl group into a molecule, often targeting hydroxyl or amino groups. study.comacs.org The mechanism can be catalyzed by N-alkylimidazoles, which act as nucleophilic catalysts, forming a more reactive N-acetylimidazolium ion intermediate. acs.orgnih.gov

Deacetylation, the removal of the acetyl group, can be readily achieved, regenerating the parent 4-methylimidazole. This cleavage is fundamental to its role as an acetyl transfer agent. google.com The acetyl group itself can be a precursor to other functionalities, although this is less common than its role in acetylation. For instance, the carbonyl of the acetyl group could potentially undergo reactions typical of ketones, though the lability of the N-acyl bond often favors acetyl transfer. The synthesis of 1-(4-acetylphenyl)-3-alkylimidazolium salts involves reacting 4-(1-H-imidazol-1-yl)acetophenone with various benzyl (B1604629) halides, showcasing derivatization on a related structure where the acetyl group is on a phenyl ring attached to the imidazole. researchgate.net

1-Acetyl-4-methylimidazole can serve as a precursor in the synthesis of more complex heterocyclic systems, particularly fused rings. The imidazole ring provides a platform for annulation reactions, where another ring is built onto the existing imidazole core. Cycloaddition reactions are a powerful method for constructing fused ring systems in a single step. cem.comlibretexts.org For example, a [4+2] cycloaddition (Diels-Alder reaction) could be envisioned if the imidazole ring or a substituent could act as a diene or dienophile. libretexts.orgairo.co.inyoutube.com Similarly, 1,3-dipolar cycloadditions offer a route to five-membered heterocyclic rings fused to the imidazole core. libretexts.orgorganic-chemistry.org

Intramolecular cyclization strategies are also prevalent. If a suitable reactive chain is attached to the imidazole ring (e.g., via C-H functionalization as described in 5.1.1), it can be induced to cyclize onto another position of the imidazole. Such strategies are used to create various bicyclic and polycyclic heterocyclic systems. nih.govresearchgate.netrsc.orgacs.org For instance, base-mediated 7-exo-dig cyclizations of imidazole derivatives bearing propargyl groups have been used to synthesize imidazole-fused 1,4-benzoxazepines. nih.gov While specific examples starting from 1-acetyl-4-methylimidazole are not detailed, the principle of using functionalized imidazoles as platforms for synthesizing fused heterocycles is well-established. airo.co.inresearchgate.netrsc.org

Development of 1-Acetyl-4-methylimidazole Derivatives with Tunable Reactivity

The reactivity of 1-acetyl-4-methylimidazole can be tuned by synthesizing derivatives with different substituents on either the imidazole ring or the acetyl moiety. These modifications can alter the electronic properties and steric environment of the molecule, thereby influencing its behavior in synthetic transformations.

The synthesis of substituted 1-acetyl-4-methylimidazoles can be approached in two primary ways: by starting with a pre-substituted 4-methylimidazole or by functionalizing the 1-acetyl-4-methylimidazole molecule after its formation. A general method for synthesizing 1-acyl imidazoles involves reacting an imidazole with a ketene in a non-reactive solvent like benzene (B151609). google.com This method allows for the synthesis of various derivatives by using substituted imidazoles or ketenes. For example, reacting 2-methyl-imidazole with ketene yields 1-acetyl-2-methyl-imidazole. google.com This suggests that starting with a 4-methylimidazole derivative containing additional substituents at the C2 or C5 positions would yield the corresponding substituted 1-acetyl-4-methylimidazole.

Recent advances in imidazole synthesis provide access to a wide array of substituted imidazoles that could serve as precursors. rsc.orgrsc.org Methods for the regiocontrolled synthesis of substituted imidazoles allow for the preparation of imidazoles with specific substitution patterns at the C-2, C-4, and C-5 positions. rsc.org For instance, reacting imidazole with ethyl chloroacetate (B1199739) yields an ester intermediate which can then be reacted with various amines to produce N-substituted imidazole derivatives. nih.gov These substituted imidazoles could then be acetylated to produce the desired derivatives.

| Precursor | Reagent | Product |

| Substituted 4-Methylimidazole | Acetic Anhydride (B1165640) or Acetyl Chloride | Substituted 1-Acetyl-4-methylimidazole |

| 4-Methylimidazole | Substituted Ketene | 1-(Substituted-acyl)-4-methylimidazole |

| Halogenated 1-Acetyl-4-methylimidazole | Organometallic Reagent (Cross-Coupling) | Aryl/Alkenyl substituted 1-Acetyl-4-methylimidazole |

Modifying the acetyl moiety provides another avenue for tuning the reactivity of the molecule. Replacing the methyl group of the acetyl moiety with other alkyl or aryl groups can alter the steric and electronic nature of the acyl group. This can influence the rate and selectivity of acylation reactions. The synthesis of 1-acyl imidazoles via the reaction with ketenes allows for such modifications, where higher ketenes can be used to introduce larger acyl groups. google.com

The introduction of electron-withdrawing or electron-donating groups onto the acyl chain can significantly impact the electrophilicity of the carbonyl carbon. An electron-withdrawing group would make the carbonyl carbon more electrophilic, enhancing its reactivity as an acylating agent. Conversely, an electron-donating group would decrease its reactivity. This principle allows for the design of acylating agents with a range of reactivities, tailored for specific substrates and transformations. For example, the kinetics of acetylation of alcohols by acetyl chloride and acetic anhydride with N-methylimidazole as a catalyst have been studied, demonstrating that the reaction can proceed through different mechanisms (general base catalysis vs. nucleophilic route) depending on the acetylating agent. nih.gov This highlights how changes to the acylating species can fundamentally alter the reaction pathway, a principle that can be applied to the design of modified 1-acyl-4-methylimidazoles.

1-Acetyl-4-methylimidazole in Materials Science Precursor Research

1-Acetyl-4-methylimidazole is emerging as a compound of interest in materials science, primarily due to the versatile chemical reactivity of its acetyl and methyl-substituted imidazole functionalities. Its role is principally centered on its potential as a precursor or building block in the synthesis of more complex functional materials. The acetyl group, being a reactive acyl moiety, can participate in a variety of organic transformations, while the imidazole core offers coordination sites for metal ions and hydrogen bonding capabilities, making it a valuable component in the design of new materials.

Role in Polymerization Initiators or Monomer Synthesis

While direct application of 1-acetyl-4-methylimidazole as a conventional polymerization initiator is not extensively documented, its chemical structure suggests potential roles in specialized polymerization systems. The N-acetyl group imparts reactivity similar to that of other N-acylimidazoles, which are known to be effective acylating agents. This reactivity could theoretically be harnessed to initiate certain types of polymerization, for instance, by acylating a monomer to form a more reactive species.

In the realm of monomer synthesis, 1-acetyl-4-methylimidazole can be considered a functionalized building block. The imidazole ring is a key component in a variety of functional polymers, including those with applications in biomedicine and materials science. For example, copolymers have been synthesized using monomers containing imidazole groups, such as 2-allyloxymethyl-1-methylimidazole, in conjunction with other monomers like methyl methacrylate (B99206) mdpi.com. These imidazole-containing polymers often exhibit enhanced thermal stability compared to their non-imidazole counterparts mdpi.com. The presence of the acetyl group on the imidazole ring of 1-acetyl-4-methylimidazole offers a reactive handle for further chemical modification, allowing for its incorporation into more complex monomer structures.

The table below illustrates the potential reactivity of functional groups in 1-acetyl-4-methylimidazole relevant to polymer science.

| Functional Group | Potential Role in Polymerization/Monomer Synthesis |

| N-Acetyl Group | Acylating agent for initiator or monomer modification. |

| Imidazole Ring | Core structure for functional monomers; can influence polymer properties such as thermal stability and drug interactions. |

| Methyl Group | Can be functionalized to introduce other reactive groups for polymerization or cross-linking. |

Precursor for Advanced Functional Materials

The utility of 1-acetyl-4-methylimidazole as a precursor extends to the synthesis of advanced functional materials, most notably in the burgeoning field of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands nih.gov. Imidazole and its derivatives are widely employed as ligands in the synthesis of a subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs) nih.gov.

While direct use of 1-acetyl-4-methylimidazole in MOF synthesis is not yet a major focus of research, its structure is highly relevant. The imidazole core can coordinate with metal centers, and the acetyl group represents a modifiable site. This "post-synthetic modification" is a key strategy in MOF design, allowing for the introduction of new functionalities into a pre-existing framework. For instance, an imidazole-containing MOF could be synthesized, and the acetyl groups of incorporated 1-acetyl-4-methylimidazole units could then be chemically altered to tune the properties of the material, such as its porosity, catalytic activity, or affinity for specific molecules. Imidazole-based ligands are known to enhance the formation of porous MOF structures researchgate.net.

The potential applications of such functionalized materials are vast and are summarized in the following table.

| Material Class | Potential Role of 1-Acetyl-4-methylimidazole | Example Application |

| Metal-Organic Frameworks (MOFs) | As a functionalized ligand for synthesis or post-synthetic modification. | Gas storage, separation, catalysis nih.gov. |

| Functional Polymers | As a precursor for synthesizing monomers with specific functionalities. | Biomedical devices, drug delivery systems, specialty coatings dntb.gov.uanih.gov. |

| Coordination Polymers | As a ligand to create polymers with specific electronic or magnetic properties. | Sensors, molecular magnets. |

Emerging Roles in Novel Reaction Development

The unique chemical structure of 1-acetyl-4-methylimidazole also positions it as a candidate for involvement in the development of novel and efficient synthetic methodologies, such as domino and cascade reactions, as well as photo- and electrocatalytic transformations.

Participation in Domino and Cascade Reactions

Domino and cascade reactions are highly efficient synthetic strategies that involve two or more bond-forming transformations occurring under the same reaction conditions without the isolation of intermediates nih.gov. These reactions are characterized by their high atom economy and ability to rapidly generate molecular complexity from simple starting materials nih.gov.

The synthesis of substituted imidazoles is an active area of research where domino reactions have been successfully applied nih.govacs.org. For example, multicomponent reactions involving the condensation of 1,2-diketones, aldehydes, and ammonia (B1221849) sources are a common route to polysubstituted imidazoles nih.gov. While specific examples detailing the participation of 1-acetyl-4-methylimidazole as a reactant in such sequences are not prevalent, the principles of these reactions are applicable. The acetyl group could act as a directing group or a temporary protecting group that is cleaved or transformed during the cascade sequence.

The following table outlines the key features of domino reactions and the potential involvement of imidazole derivatives.

| Feature of Domino/Cascade Reactions | Relevance to Imidazole Synthesis | Potential Role of 1-Acetyl-4-methylimidazole |

| High Efficiency and Atom Economy | Rapid construction of the imidazole core from simple precursors. | Could serve as a starting material or an intermediate in a multi-step, one-pot synthesis. |

| Formation of Multiple Bonds in One Pot | Enables the synthesis of highly functionalized imidazoles in a single operation. | The acetyl group could be involved in one of the bond-forming steps or influence the regioselectivity of the reaction. |

| Generation of Molecular Complexity | Access to a wide range of substituted imidazole derivatives with diverse applications. | Could be a precursor to more complex heterocyclic systems through a domino sequence. |

Role in Photo- and Electrocatalytic Organic Transformations

Photocatalysis and electrocatalysis are powerful tools in modern organic synthesis, offering green and sustainable alternatives to traditional methods. These techniques utilize light or electricity, respectively, to drive chemical reactions.

The imidazole ring system can participate in photocatalytic reactions. For instance, the N-arylation of imidazole derivatives with arylboronic acids has been achieved using a Cu/graphene catalyst under visible light irradiation nih.govdntb.gov.ua. This suggests that the imidazole core of 1-acetyl-4-methylimidazole could be a substrate in similar photocatalytic C-N cross-coupling reactions. Furthermore, the imidazole moiety is known to be susceptible to photodegradation under certain conditions, which involves oxidative pathways nih.gov.

In the context of electrocatalysis, the redox properties of imidazole derivatives are of interest nih.gov. While specific studies on the electrocatalytic behavior of 1-acetyl-4-methylimidazole are limited, the imidazole nucleus can be part of redox-active ligands in metal complexes researchgate.net. The acetyl group, being an electron-withdrawing group, would be expected to influence the redox potential of the imidazole ring, potentially making it a target for electrocatalytic reduction or oxidation. The development of scalable and chemoselective electrocatalytic methods is an active area of research in organic synthesis nih.gov.

The potential roles of 1-acetyl-4-methylimidazole in these emerging fields are summarized below.

| Catalytic Method | Potential Role of 1-Acetyl-4-methylimidazole |

| Photocatalysis | As a substrate for photocatalytic transformations, such as C-N cross-coupling reactions. |